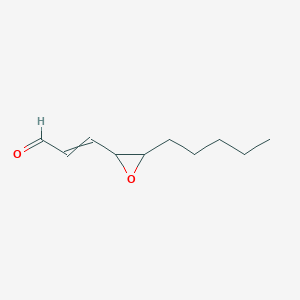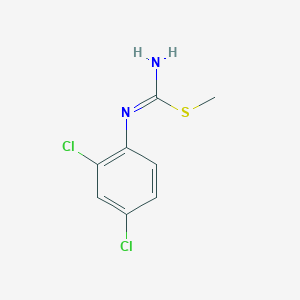
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide, also known as LGM2605, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. LGM2605 is a member of the isoquinoline family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation, neuroprotection, and cancer. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). In animal models, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been shown to reduce inflammation, protect neurons from damage, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its broad range of biological activities. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, which make it a promising candidate for the development of novel therapeutics. Another advantage of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its relatively low toxicity, which has been demonstrated in animal studies. However, one limitation of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its poor water solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide. One area of focus is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide as a potential therapeutic for various inflammatory and neurodegenerative diseases, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, further studies are needed to explore the anti-cancer properties of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide and its potential use in cancer therapy.
Synthesemethoden
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide involves a multi-step process. The first step is the preparation of 3,4-dihydro-3,3-dimethylisoquinoline, which is achieved by the reduction of 3,4-dimethyl-1-nitrosoisoquinoline using sodium borohydride. The resulting compound is then reacted with 2-methylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. In preclinical studies, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been shown to protect neurons from damage in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. Additionally, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
170658-21-6 |
|---|---|
Produktname |
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide |
Molekularformel |
C46H62N3O8PSi |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-8-4-7-11-17(14)21-19(23)12-18-16-10-6-5-9-15(16)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12+ |
InChI-Schlüssel |
YFGUVFYODINRFP-LDADJPATSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)/C=C/2\C3=CC=CC=C3CC(N2)(C)C |
SMILES |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
Synonyme |
Acetamide, 2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2- methylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)
